Methods and Technical Details
The synthesis of rac-2-Ethyl-Solifenacin Hydrochloride typically involves several key steps:
The specific synthetic route may vary based on the desired yield and purity levels, as well as economic considerations for large-scale production.
Structure and Data
The molecular formula for rac-2-Ethyl-Solifenacin Hydrochloride is . The compound features a complex structure that includes:
The stereochemistry of this compound is crucial; the racemic nature means that both enantiomers are present, which can lead to different pharmacodynamics.
Reactions and Technical Details
The primary chemical reactions involving rac-2-Ethyl-Solifenacin Hydrochloride include:
Understanding these reactions is essential for predicting the pharmacokinetics and potential side effects associated with its use.
Process and Data
rac-2-Ethyl-Solifenacin Hydrochloride exerts its therapeutic effects through:
Studies have shown that its selectivity for M3 receptors over M2 receptors contributes to its efficacy while minimizing side effects associated with broader muscarinic blockade.
Physical Properties
Chemical Properties
Scientific Uses
rac-2-Ethyl-Solifenacin Hydrochloride is primarily used in clinical settings for:
This compound represents a significant advancement in managing overactive bladder syndrome, providing patients with improved quality of life through effective symptom control.
rac-2-Ethyl-Solifenacin Hydrochloride is a solifenacin derivative with the systematic name [(1R,4R)-2-ethylquinuclidin-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride]. Its molecular formula is C₂₅H₃₀N₂O₂·HCl, corresponding to a molecular weight of 426.98 g/mol (monoisotopic mass: 426.21 g/mol) [1]. The structure integrates two pharmacologically significant moieties:
Key structural features confirmed via spectroscopic data (InChI: InChI=1S/C25H30N2O2.ClH/c1-2-22-24(20-12-15-26(22)16-13-20)29-25(28)27-17-14-18-8-6-7-11-21(18)23(27)19-9-4-3-5-10-19;/h3-11,20,22-24H,2,12-17H2,1H3;1H/t22?,23-,24?;/m0./s1
) include the ethyl group at C2 of the quinuclidine ring, which differentiates it from solifenacin’s 2-methyl group [1] [2]. The compound is typically supplied as a high-purity neat solid (>95% by HPLC) and requires storage at –20°C for stability [1].
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₀N₂O₂·HCl |
Molecular Weight | 426.98 g/mol |
CAS Number (Free Base) | 605696-10-4 |
Purity | >95% (HPLC) |
Storage Temperature | –20°C |
Format | Neat solid |
The "rac-" prefix denotes a racemic mixture of two enantiomers:
These enantiomers arise from chiral centers at:
Stereochemical differences significantly impact biological activity. In solifenacin, the (3R)-quinuclidinyl-(S)-tetrahydroisoquinoline configuration is pharmacologically active for muscarinic receptor antagonism. Introducing a 2-ethyl group alters steric hindrance and binding kinetics compared to solifenacin’s 2-methyl group. Resolution of racemates typically involves chiral HPLC or diastereomeric salt formation (e.g., tartrate salts), as referenced in tetrahydroisoquinoline synthesis [3] [7].
Enantiomer | Quinuclidine Configuration | Isoquinoline Configuration |
---|---|---|
(1S,2R,3R,4S)-enantiomer | (1S,2R,3R,4S) | (1S) |
(1R,2S,3S,4R)-enantiomer | (1R,2S,3S,4R) | (1R) |
While direct isotopic studies on rac-2-Ethyl-Solifenacin Hydrochloride are limited in public literature, strategic labeling approaches can be inferred from solifenacin metabolism and isoquinoline alkaloid research:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5